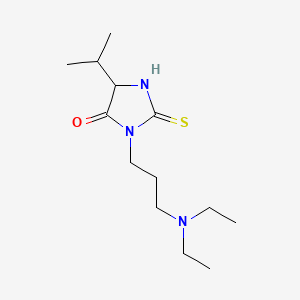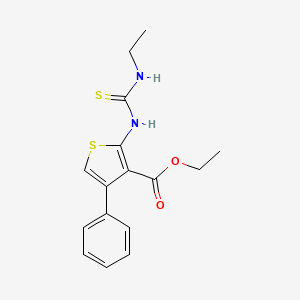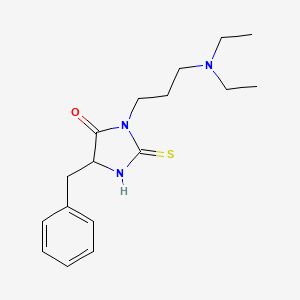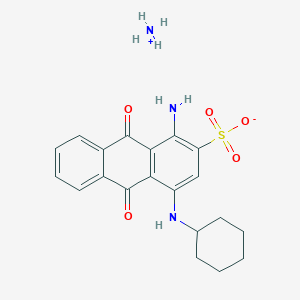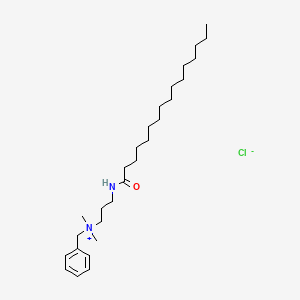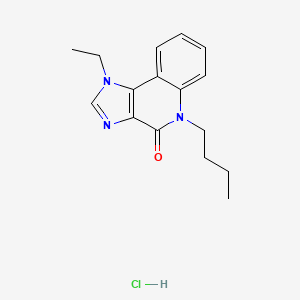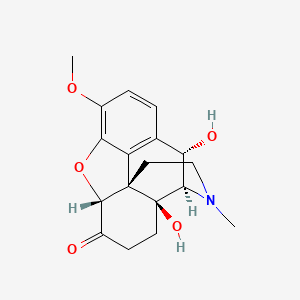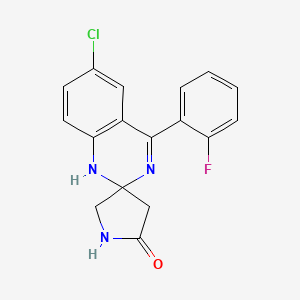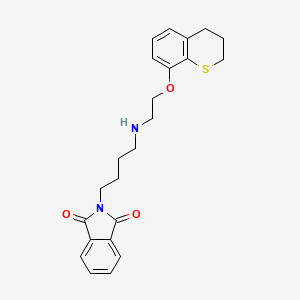
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine typically involves multiple steps:
Formation of the Benzopyran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The benzopyran intermediate is then reacted with a piperazine derivative under controlled conditions, often using a coupling agent.
Methoxylation: Introduction of the methoxy group can be done using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine can undergo various chemical reactions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Aplicaciones Científicas De Investigación
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating conditions like anxiety, depression, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine involves interaction with specific molecular targets:
Molecular Targets: Receptors, enzymes, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylpiperazine: Known for its psychoactive properties.
8-Methoxy-2H-1-benzopyran: Studied for its antioxidant and anti-inflammatory effects.
Uniqueness
1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine is unique due to its combined structural features, which may confer distinct pharmacological properties compared to its individual components.
Propiedades
Número CAS |
83823-48-7 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C21H26N2O2/c1-24-20-9-5-6-18-14-17(16-25-21(18)20)15-22-10-12-23(13-11-22)19-7-3-2-4-8-19/h2-9,17H,10-16H2,1H3 |
Clave InChI |
RVLPEFAIOCVILH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OCC(C2)CN3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



